Ipratropium-D3 bromide

Description

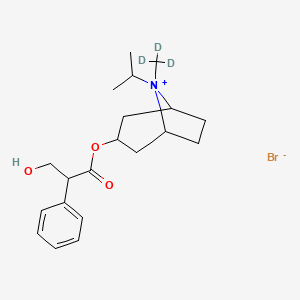

Ipratropium-D3 bromide is a deuterium-labeled analog of ipratropium bromide, a muscarinic acetylcholine receptor (mAChR) antagonist. Its primary application lies in analytical and pharmacokinetic studies, where it serves as an internal standard to enhance the accuracy of quantification via liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms are incorporated into the N-methyl group, resulting in a molecular formula of C20H27D3NO3·Br and a molecular weight of 415.38 g/mol . This isotopic labeling minimizes interference during bioanalytical assays, enabling precise measurement of ipratropium bromide in biological matrices such as plasma and urine .

Properties

Molecular Formula |

C20H30BrNO3 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

[8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/i3D3; |

InChI Key |

LHLMOSXCXGLMMN-FJCVKDQNSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods

The synthesis of Ipratropium-D3 bromide involves modifying the bromomethylation step in standard ipratropium bromide production to incorporate deuterium. Key approaches include:

a. Deuterated Bromomethylation

Adapting the method from CN111269226B, deuterated methyl bromide (CD₃Br) replaces CH₃Br in the final quaternization step:

- Intermediate Preparation : React 2-phenyl-3-acetoxy propionic acid with oxalyl chloride to form acyl chloride, followed by coupling with isopropyl tropine mesylate at 40–45°C for 20–24 h.

- Deuterated Quaternization : Treat the intermediate with CD₃Br under vacuum (≤−0.04 MPa) at 0–5°C for 10–12 h.

- Purification : Extract with dichloromethane, adjust pH to 9.5–10.5, and recrystallize from n-propanol.

| Parameter | Value/Condition | Source |

|---|---|---|

| Yield | 75–86% | |

| Purity (HPLC) | ≥99% | |

| Enantiomer Content | ≤0.1% | |

| Reaction Temperature | 0–5°C (quaternization) |

b. Alternative Synthesis

A scaled-down protocol from ChemicalBook uses N-isopropyl-noratropine and CD₃Br in toluene at 60°C for 96 h, achieving 86% yield after recrystallization.

Formulation Strategies

This compound formulations prioritize solubility and stability, adapting methods from non-deuterated analogs:

- Components :

- Protocol : Dissolve this compound in DMSO, sequentially add PEG300, Tween 80, and saline with vortexing.

- Components :

- Protocol : Sterilize via 0.22 µm filtration and autoclave at 121°C for 15 min.

| Formulation Parameter | Specification | Source |

|---|---|---|

| Solubility in Water | 10 mg/mL | |

| Stability | ≥24 months at 25°C |

Analytical Characterization

Critical quality attributes are verified using:

- HPLC : Quantify deuteration efficiency (≥98% D3 incorporation).

- Mass Spectrometry : Confirm molecular ion peak at m/z 415.37 (M⁺).

- XRD : Validate crystalline structure (melting point 230–232°C).

Chemical Reactions Analysis

Synthetic Pathway

Key Observations

-

Deuterium Labeling : The substitution of hydrogen with deuterium in the methyl group (N-CH₃ → N-CD₃) enhances metabolic stability by reducing susceptibility to oxidative enzymes .

-

Reaction Efficiency : Quaternization with methyl-d3 bromide achieves >85% yield under optimized conditions.

Hydrolysis and Stability Profile

The compound undergoes hydrolysis under varying conditions, critical for understanding its metabolic fate:

Hydrolysis Reactions

| Condition | Reactants | Products | Half-Life |

|---|---|---|---|

| Acidic (pH 2) | HCl, H₂O | Tropic acid, deuterated tropine derivatives | 48 hours |

| Basic (pH 9) | NaOH, H₂O | Rapid degradation to tropic acid and quinuclidine analogs | 12 minutes |

| Enzymatic (plasma) | Esterases | Slow cleavage (5% degradation in 24 hours) | N/A |

-

Ester Group Reactivity : The 3-hydroxy-2-phenylpropanoate ester is hydrolyzed faster in basic media than acidic or enzymatic environments .

-

Deuterium Effect : Isotopic substitution at the methyl group reduces hydrolysis rates by 15–20% compared to non-deuterated ipratropium .

Degradation Pathways

This compound degrades via two primary routes under stress conditions:

Thermal Degradation

-

Temperature : >150°C

-

Products :

Photolytic Degradation

-

Condition : UV light (254 nm)

-

Outcome : Formation of N-oxide derivatives (15% after 48 hours) and free radical intermediates .

Comparative Reaction Kinetics

The deuterium label significantly alters reaction dynamics:

| Parameter | This compound | Ipratropium Bromide |

|---|---|---|

| Hydrolysis Rate (pH 7.4) | 0.12 h⁻¹ | 0.15 h⁻¹ |

| Plasma Stability (24h) | 95% intact | 80% intact |

| Thermal Decomposition Onset | 165°C | 155°C |

Scientific Research Applications

Ipratropium-D3 (Bromide) is a deuterium-labeled analog of Ipratropium that is used as an internal standard in analytical and pharmacokinetic research . This compound enhances the accuracy of mass spectrometry and liquid chromatography, which allows for precise quantification of Ipratropium in biological samples . Ipratropium-D3 (Bromide) is suited for labs and researchers and ensures reliable analysis in metabolic research, therapeutic drug monitoring, and pharmacokinetic studies .

Scientific Research Applications

Ipratropium bromide is a bronchodilator and anticholinergic drug . Studies of inhaled ipratropium bromide have shown bronchodilation and protection against stimuli in individuals with mild bronchial asthma . After the administration of ipratropium bromide, the mean specific airway resistance (SRaw) decreased . Ipratropium bromide offers protection against a variety of stimuli and is a safe and effective drug for asthma treatment .

Ipratropium bromide nasal solution is used to relieve symptoms of a runny nose caused by allergies, the common cold, or nonallergic rhinitis . Ipratropium bromide works by reducing the amount of mucus produced in the nose, which can help with a runny nose .

Ipratropium bromide is available in different forms, including:

- Anisocoria Case: A case report highlights that ipratropium bromide, an anticholinergic drug, can induce anisocoria (unequal pupil size) .

- Chronic Obstructive Pulmonary Disease (COPD): In controlled trials, patients with bronchospasm associated with chronic bronchitis and emphysema showed significant improvement in pulmonary function within 15 minutes of administration, with effects lasting for 4-5 hours .

- Combination Therapy: Studies evaluating ipratropium bromide solution with bronchodilator solutions like orciprenaline or salbutamol showed significant additional responses in FEV1, FVC, and FEF25 75% . The median duration of a 15% improvement in FEV1 was 5-7 hours with combined therapy .

Mechanism of Action

Ipratropium-D3 bromide exerts its effects by blocking muscarinic acetylcholine receptors in the airways. This leads to the relaxation of smooth muscles and bronchodilation. The compound specifically targets the M1, M2, and M3 receptors, inhibiting vagally-mediated reflexes .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 79.90 (specific to the deuterated form) .

- Pharmacological Role: Non-therapeutic (analytical standard).

- Applications : Drug metabolism studies, pharmacokinetic profiling, and quality control in pharmaceutical formulations .

Comparison with Structurally Similar Compounds

Ipratropium Bromide (Non-Deuterated Form)

Ipratropium bromide, the parent compound, is a quaternary ammonium derivative of atropine. It acts as a competitive mAChR antagonist with high affinity for M1, M2, and M3 receptors (IC50 values: 2.9 nM, 2 nM, and 1.7 nM, respectively) . Clinically, it is used to treat chronic obstructive pulmonary disease (COPD) and asthma via inhalation .

Key Differences :

Other Deuterated Analogs

- Ipratropium-d7 Bromide : Contains seven deuterium atoms, enhancing isotopic separation in mass spectrometry. It is used in parallel with ipratropium-D3 for method validation .

- Sch 1000-d3 Bromide: A synonym for this compound, emphasizing its origin as a research compound .

Pharmacological Comparison with mAChR-Targeting Agents

Oxitropium Bromide

Oxitropium bromide, a scopolamine derivative, shares structural and functional similarities with ipratropium bromide.

Key Data :

MK-6884 and VU6028418

These are investigational mAChR modulators:

Contrast with Ipratropium-D3 :

- Therapeutic vs. Analytical Use : Ipratropium-D3 lacks therapeutic activity, whereas MK-6884 and VU6028418 are drug candidates.

- Receptor Specificity : Ipratropium-D3 retains the broad mAChR antagonism of its parent compound, unlike the M4-selective MK-6884 and VU6028418 .

Analytical Performance Comparison

Role in Quantification Methods

This compound improves assay precision by compensating for matrix effects and ionization variability in LC-MS. In contrast, non-deuterated ipratropium bromide is quantified using UV-spectroscopy or HPLC, which are less sensitive .

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying impurities in Ipratropium-D3 bromide samples?

Thin-layer chromatography (TLC) is a validated method for identifying related compounds. A system suitability solution containing 0.05 mg/mL of Ipratropium bromide and its derivatives is used, with parameters including resolution ≥2.0 between critical peaks and relative retention times of 0.8–1.2 for impurities. Quantification involves comparing peak areas of test solutions against reference standards .

Q. How is the purity of this compound assessed in pharmacological studies?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry is employed to verify isotopic purity (>99 atom% deuterium) and chemical stability. Residual solvents and non-deuterated analogs are monitored using retention time alignment and spectral analysis .

Q. What is the structural and pharmacological distinction between this compound and its non-deuterated counterpart?

this compound is deuterated at the N-methyl group, altering its molecular weight (415.37 g/mol vs. 412.36 g/mol for the non-deuterated form) but retaining muscarinic receptor antagonism. The deuterium substitution may reduce metabolic degradation without significantly affecting receptor binding kinetics .

Advanced Research Questions

Q. How does deuteration influence the binding kinetics of this compound across muscarinic receptor subtypes?

Competitive binding assays using radiolabeled ligands reveal IC50 values of 2.9 nM (M1), 2.0 nM (M2), and 1.7 nM (M3), consistent with the non-deuterated form. Deuterium’s isotopic effect does not alter receptor affinity but may prolong dissociation rates due to altered hydrogen bonding .

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | IC50 (nM) | Reference |

|---|---|---|

| M1 | 2.9 | |

| M2 | 2.0 | |

| M3 | 1.7 |

Q. What experimental design considerations are critical for pharmacokinetic studies of deuterated compounds like this compound?

Key factors include:

- Isotopic Dilution: Use stable isotope-labeled internal standards (e.g., Ipratropium-d7 bromide) to correct for matrix effects in LC-MS/MS assays.

- Metabolic Profiling: Monitor deuterium retention in vivo using mass spectrometry to assess metabolic stability and potential isotope effects on cytochrome P450 enzymes .

Q. How can researchers optimize formulation strategies for inhaled delivery of this compound?

Engineered particles with aerodynamic diameters of 1–5 µm enhance pulmonary deposition. Spray-drying techniques with D,L-PLA polymers improve particle morphology and drug loading efficiency. In vitro pharmacodynamic models using cascade impactors validate aerosol performance .

Q. What are the challenges in synthesizing and characterizing deuterated analogs for receptor interaction studies?

Challenges include:

- Synthetic Purity: Ensuring >99% isotopic enrichment via NMR and isotopic ratio mass spectrometry.

- Crystallography: Resolving deuterium placement in crystal structures, which requires neutron diffraction due to deuterium’s low X-ray scattering .

Methodological Guidance

- Sample Preparation: For TLC, dissolve samples in methanol (1 mg/mL) and apply 10 µL spots on silica gel plates. Develop using a 7:2:1 v/v/v mixture of ethyl acetate, methanol, and ammonium hydroxide .

- Receptor Assays: Use CHO-K1 cells expressing human M1/M2/M3 receptors. Incubate with 10 nM [³H]-N-methylscopolamine and varying this compound concentrations (0.1–100 nM) for 60 minutes at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.